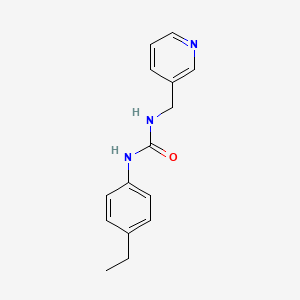![molecular formula C19H23N5O B5088639 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide](/img/structure/B5088639.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide, also known as CPI-455, is a small-molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and are involved in various cellular processes such as inflammation, cell proliferation, and differentiation. CPI-455 has shown promising results in preclinical studies as an anti-cancer agent and is currently being evaluated in clinical trials.
Mécanisme D'action
BET proteins are epigenetic readers that bind to acetylated lysine residues on histone proteins, leading to the activation of gene transcription. By inhibiting BET proteins, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide prevents the activation of oncogenes and promotes the expression of tumor suppressor genes. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide has been shown to have a selective inhibitory effect on BET proteins, with minimal off-target effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide in lab experiments is its high potency and selectivity for BET proteins. This allows for the specific targeting of these proteins without affecting other cellular processes. However, one limitation is that N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide is a small molecule inhibitor and may not be suitable for targeting BET proteins in all types of cancer.
Orientations Futures
There are several future directions for the development of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide as an anti-cancer agent. One direction is to further optimize the synthesis method to increase the yield and purity of the compound. Another direction is to evaluate the efficacy of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide involves several steps starting from commercially available starting materials. The first step involves the formation of an intermediate compound, followed by a series of chemical reactions to obtain the final product. The synthesis method has been optimized to provide high yields of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide with high purity.
Applications De Recherche Scientifique
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide involves the inhibition of BET proteins, which leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Propriétés
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-indazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-3-23(4-2)19-16(9-7-11-20-19)12-21-18(25)14-24-17-10-6-5-8-15(17)13-22-24/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPGRJZXWUICKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)CN2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5088572.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(isopropylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5088577.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)

![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5088608.png)
![1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5088616.png)

![3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B5088635.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088655.png)
![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5088665.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5088667.png)